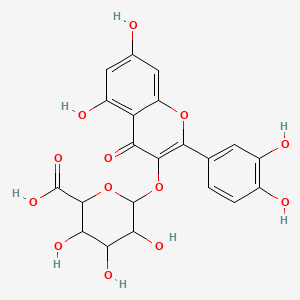

6-(2-(3,4-Dihydroxyphenyl)-5,7-Dihydroxy-4-Oxochromen-3-Yl)Oxy-3,4,5-Trihydroxyoxane-2-Carboxylic Acid

Description

Contextualizing Flavonoid Metabolites in Biological Activity

Flavonoids, a diverse group of polyphenolic compounds, are recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. nih.govmdpi.comfrontiersin.org However, the biological activity of flavonoids is not solely attributable to their original forms as found in plants (aglycones or glycosides). After ingestion, these compounds are metabolized in the small intestine and liver into various conjugates, such as glucuronides, sulfates, and methylated derivatives. monash.edumdpi.com These metabolites are the predominant forms circulating in the bloodstream and reaching target tissues. jfda-online.com Therefore, understanding the biological actions of these metabolites is essential to fully comprehend the health effects of dietary flavonoids. nih.govresearchgate.net The process of glucuronidation, in particular, significantly alters the physicochemical properties of flavonoids, influencing their solubility, transport, and interaction with cellular targets. rsc.org

Significance of Quercetin (B1663063) 3-O-Glucuronide as a Bioactive Conjugate

Quercetin 3-O-glucuronide has emerged as a significant bioactive conjugate in its own right, exhibiting a range of biological activities. nih.govchemfaces.com Research has demonstrated its potential in several areas:

Anti-inflammatory Effects: Q3G has been shown to suppress inflammatory responses in various cell models. For instance, it can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govbiomolther.org It has also demonstrated anti-inflammatory properties in human keratinocytes. mdpi.comnih.gov

Antioxidant Activity: Studies have highlighted the antioxidant capacity of Q3G. It has been observed to protect against oxidative stress and shows an antioxidant effect in human plasma. wikipedia.orgglpbio.com

Neuroprotective Potential: Emerging evidence suggests that Q3G may have neuroprotective effects. It has been found to promote the proliferation and migration of neural stem cells and has been investigated for its potential role in mitigating aspects of Alzheimer's disease. researchgate.netnih.govnih.gov In vitro studies also indicate that Q3G can cross the blood-brain barrier. wikipedia.orgglpbio.com

Other Biological Activities: Research has also explored its role in inhibiting α-glucosidase, an enzyme related to carbohydrate digestion, and its potential effects on cancer cells. glpbio.comresearchgate.net

The recognition of Q3G as a bioactive molecule challenges the earlier notion that flavonoid metabolites were merely inactive detoxification products.

Historical Perspective on Quercetin 3-O-Glucuronide Research

Historically, research on flavonoids primarily focused on the aglycone form, quercetin. However, as analytical techniques advanced, allowing for the detection and quantification of metabolites in biological fluids, the focus shifted towards understanding the in vivo fate of these compounds. The identification of quercetin-3-O-glucuronide as a major circulating metabolite was a significant step. cambridge.org Early studies often centered on its bioavailability and pharmacokinetics, comparing it to quercetin and its other glycosides. nih.govjfda-online.compeerj.com More recently, the scientific community has increasingly investigated the intrinsic biological activities of Q3G, leading to a growing body of literature on its specific effects on cellular and molecular pathways. nih.govmdpi.comnih.gov This evolution in research underscores the growing appreciation for the complex metabolism of dietary flavonoids and the biological importance of their metabolites.

Interactive Data Tables

Below are interactive tables summarizing key research findings related to Quercetin 3-O-Glucuronide.

Table 1: Investigated Biological Activities of Quercetin 3-O-Glucuronide

| Biological Activity | Model System | Key Findings |

| Anti-inflammatory | RAW264.7 macrophage cells | Suppressed LPS-induced nitric oxide and PGE2 release. nih.govbiomolther.org |

| Anti-inflammatory | Human keratinocytes | Down-regulated pro-inflammatory gene expression. mdpi.comnih.gov |

| Antioxidant | Human plasma | Demonstrated antioxidant effects. wikipedia.orgglpbio.com |

| Neuroprotection | Neural stem cells | Promoted proliferation and migration. researchgate.netnih.gov |

| α-Glucosidase Inhibition | In vitro enzyme assay | Showed inhibitory activity against α-glucosidase. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBCCGAQYVUYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quercetin 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22688-79-5 | |

| Record name | Quercetin 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Biosynthesis of Quercetin 3 O Glucuronide

Natural Occurrence in Botanical Sources and Dietary Components

Quercetin (B1663063) 3-O-glucuronide is naturally present in a variety of plant-based foods and beverages. Its detection in these sources highlights its role as a natural constituent of the human diet.

Fruits and Vegetables: Notable concentrations of quercetin 3-O-glucuronide have been identified in several fruits and vegetables. These include:

Grapes: Both black and green grapes contain this compound, with black grapes generally showing higher levels. phenol-explorer.eu

Berries: Cloudberry, red raspberry, and strawberry are also sources of quercetin 3-O-glucuronide. phenol-explorer.eu

Lettuce: Both green and red lettuce varieties contain this flavonoid metabolite. phenol-explorer.eu

Beans: Green beans are another dietary source. wikipedia.orgphenol-explorer.eu

Beverages:

Wine: As a derivative of grapes, wine, particularly red wine, contains quercetin 3-O-glucuronide. wikipedia.org

Juices: Pure juices from green grapes and red raspberries have been shown to contain this compound. phenol-explorer.eu

Herbal Infusions: Tea made from fennel is another source. phenol-explorer.eu

Other Plant Sources: The compound is also found in the leaves of plants such as the Indian lotus (B1177795) (Nelumbo nucifera) and in species of St. John's wort (Hypericum hirsutum). nih.govwikipedia.org The leaves of the Aglianico grapevine have also been identified as a source. nih.gov

The following table summarizes the mean content of quercetin 3-O-glucuronide in various food items:

Interactive Data Table: Mean Content of Quercetin 3-O-Glucuronide in Selected Foods

| Food Group | Food Item | Mean Content (mg/100g or mg/100mL) |

|---|---|---|

| Fruits and fruit products | Cloudberry | 0.79 mg/100 g FW |

| Grape [Black] | 2.15 mg/100 g FW | |

| Grape [Green] | 1.50 mg/100 g FW | |

| Red raspberry, raw | 0.63 mg/100 g FW | |

| Strawberry, raw | 1.74 mg/100 g FW | |

| Non-alcoholic beverages | Grape [Green], pure juice | 0.05 mg/100 ml |

| Red raspberry, pure juice | 6.18 mg/100 ml | |

| Fennel, tea | 3.26 mg/100 ml | |

| Vegetables | Lettuce [Green], raw | 1.34 mg/100 g FW |

| Lettuce [Red], raw | 2.65 mg/100 g FW | |

| Green bean, raw | 0.80 mg/100 g FW |

Data sourced from Phenol-Explorer database. phenol-explorer.eu

Endogenous Formation and Biotransformation Pathways

While naturally present in plants, quercetin 3-O-glucuronide is also a major metabolite formed within the body after the consumption of quercetin and its glycosides.

Upon ingestion, quercetin and its various glycosidic forms undergo extensive metabolism, primarily in the small intestine and liver. nih.govspandidos-publications.com The process of glucuronidation, a key phase II metabolic reaction, is responsible for the formation of quercetin 3-O-glucuronide. spandidos-publications.com

This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). spandidos-publications.comnih.govresearchgate.net These enzymes facilitate the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl groups of quercetin. nih.gov Quercetin possesses multiple hydroxyl groups, making it a substrate for various UGT isoforms, including those in the UGT1A family (such as UGT1A1, UGT1A3, UGT1A6, and UGT1A9). spandidos-publications.comnih.govresearchgate.net The resulting glucuronide conjugates are more water-soluble, which facilitates their excretion from the body. nih.govresearchgate.net Quercetin 3-O-glucuronide is one of the primary forms of quercetin found circulating in the plasma. spandidos-publications.comresearchgate.netresearchgate.net

The gut microbiota plays a crucial role in the biotransformation of dietary flavonoids like quercetin. researchgate.netencyclopedia.pubmdpi.com Many dietary forms of quercetin are glycosides, meaning they have sugar molecules attached. encyclopedia.pub These glycosides are often poorly absorbed in the small intestine. encyclopedia.pub

Intestinal microbes produce enzymes, such as β-glucosidases, that can cleave these sugar moieties, releasing the quercetin aglycone. researchgate.net This deglycosylation is a necessary step for absorption and subsequent metabolism. encyclopedia.pub Once the aglycone is released, it can be absorbed by intestinal cells and undergo glucuronidation. Furthermore, the gut microbiota itself can directly metabolize quercetin into various smaller phenolic compounds. researchgate.netmdpi.com Bacterial strains such as Bacteroides fragilis, Eubacterium ramulus, and Clostridium perfringens have been identified as being involved in the transformation of quercetin. mdpi.com

The biotechnological production of quercetin 3-O-glucuronide has been explored using engineered microbial systems. This approach offers a controlled and potentially scalable method for producing specific flavonoid glucuronides.

One strategy involves the use of engineered Escherichia coli strains. jmb.or.kr These bacteria can be genetically modified to express specific UDP-glycosyltransferases (UGTs) from plants, which are enzymes that catalyze the attachment of sugar groups to flavonoids. jmb.or.kr By providing these engineered E. coli with quercetin and the necessary sugar donor, UDP-glucuronic acid, it is possible to synthesize quercetin 3-O-glucuronide. jmb.or.kr

For example, researchers have successfully synthesized quercetin 3-O-glucuronic acid in E. coli by introducing the relevant UGT and genes for the biosynthesis of UDP-glucuronic acid. jmb.or.kr This enzymatic synthesis provides a valuable tool for producing this specific metabolite for research and other potential applications.

Pharmacokinetics and in Vivo Disposition

Absorption and Systemic Distribution

The absorption of quercetin (B1663063) is intrinsically linked to its metabolic conversion. The form in which quercetin is ingested significantly influences its uptake and subsequent appearance in the plasma.

Studies comparing the oral administration of quercetin aglycone and its metabolite, quercetin 3-O-glucuronide (Q3G), reveal that Q3G is a major component detected in plasma in both scenarios. nih.gov Following oral administration of either quercetin or Q3G in rats, Q3G was the predominant form found in the plasma. nih.gov This suggests a rapid and efficient conversion of quercetin to its glucuronidated form. The plasma concentration-time curves for both quercetin and Q3G exhibit two peaks, suggesting a complex absorption and enterohepatic recirculation process. nih.govnih.gov

Interestingly, after oral administration of quercetin, the resulting plasma concentration of Q3G is significantly higher than that of quercetin itself. nih.gov This underscores the extensive first-pass metabolism that quercetin undergoes in the small intestine and liver. In humans, after the ingestion of red onions, a rich source of quercetin glycosides, quercetin-3-glucuronide was one of the five major flavonol metabolites detected in quantifiable amounts in plasma. cambridge.org The peak plasma concentration (Cmax) of quercetin-3-glucuronide was observed relatively quickly, within 0.6–0.8 hours after ingestion. cambridge.org

The absorption of quercetin glycosides, the form often found in plants, is also a critical factor. These glycosides are typically hydrolyzed to the aglycone before or during absorption in the small intestine. peerj.com Subsequently, the released quercetin aglycone is rapidly metabolized, primarily into glucuronide and sulfate (B86663) conjugates.

Table 1: Comparative Pharmacokinetic Parameters of Quercetin and Quercetin 3-O-glucuronide in Rats after Oral Administration

| Compound Administered | Analyte in Plasma | Cmax (ng/mL) | Tmax (h) | AUC (mg·h·L⁻¹) |

|---|---|---|---|---|

| Quercetin (100 mg/kg) | Quercetin | 842.1 ± 508.4 | ~0.75 & ~5 | 1583.9 ± 583.3 |

| Quercetin (100 mg/kg) | Quercetin 3-O-glucuronide | 6694.5 ± 1690 | ~0.75 & ~5 | 39529.2 ± 6108.2 |

| Quercetin 3-O-glucuronide (100 mg/kg) | Quercetin | 316.1 ± 132 | ~0.75 & ~5 | 1394.6 ± 868.1 |

| Quercetin 3-O-glucuronide (100 mg/kg) | Quercetin 3-O-glucuronide | 4964.8 ± 1095.2 | ~0.75 & ~5 | 24625.1 ± 1563.8 |

Data derived from a study in rats. nih.govnih.gov

Once in the bloodstream, quercetin 3-O-glucuronide is distributed to various tissues. Following intravenous injection in rats, Q3G showed extensive tissue uptake. The highest concentrations were found in the kidney, followed by the liver and heart. nih.govresearchgate.net Lower levels were detected in the brain. nih.govresearchgate.net This distribution pattern suggests that organs with high blood flow and those involved in metabolism and excretion are primary sites of accumulation. researchgate.net

In pigs and rats, conjugated forms of quercetin are the predominant metabolites found in tissues, indicating that the biological activity observed could be attributable to these metabolites. semanticscholar.org Specifically, in the kidney, diglucuronide, monoglucuronide, and glucuronide-sulfated metabolites of quercetin have been identified. semanticscholar.org The ability of quercetin and its metabolites to cross the blood-brain barrier is also an area of active research. mdpi.com

Metabolic Fate and Interconversion

The metabolism of quercetin is a dynamic process involving multiple enzymatic reactions that lead to the formation and interconversion of various conjugates.

A mutual transformation exists between quercetin and quercetin 3-O-glucuronide. peerj.com When quercetin is administered, it is extensively metabolized to Q3G. nih.gov Conversely, when Q3G is administered, quercetin aglycone can be detected in the plasma, indicating that deconjugation occurs in the body. peerj.com

In addition to glucuronidation, quercetin undergoes other phase II metabolic reactions, including sulfation and methylation. semanticscholar.org In human plasma, after consuming quercetin-rich foods, a variety of metabolites are present, including quercetin-3'-sulfate, isorhamnetin-3-glucuronide (a methylated and glucuronidated form), and quercetin diglucuronides. cambridge.org The liver is a major site for the further processing of quercetin metabolites that arrive from the small intestine. nih.gov For instance, quercetin-3-glucuronide can be further metabolized in the liver through methylation of its catechol group or by hydrolysis back to the aglycone, which is then sulfated. nih.gov

The formation of quercetin 3-O-glucuronide is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid molecule from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of quercetin. oup.com This process, known as glucuronidation, increases the water solubility of quercetin, facilitating its excretion. nih.gov

Several UGT isoforms are involved in the glucuronidation of quercetin, and they exhibit regioselectivity, meaning they preferentially add the glucuronic acid to specific hydroxyl groups on the quercetin molecule. tandfonline.com Human UGT1A9 has been shown to have a high catalytic efficiency for the formation of quercetin-3-glucuronide. tandfonline.com Other isoforms, such as UGT1A1 and UGT1A3, also contribute to quercetin glucuronidation. nih.govtandfonline.com Besides UGTs, other phase II enzymes like sulfotransferases (SULTs) and catechol-O-methyltransferases (COMTs) are crucial in producing the diverse array of quercetin metabolites found in the body. semanticscholar.orgnih.gov

The reverse reaction, the cleavage of the glucuronide group from quercetin 3-O-glucuronide to release the quercetin aglycone, is catalyzed by the enzyme β-glucuronidase. nih.govjmb.or.kr This enzyme is present in various tissues and can be secreted by cells, including inflammatory macrophages. plos.orgnih.gov

The activity of β-glucuronidase can be influenced by the local microenvironment. For instance, under acidic conditions, which can occur in inflammatory sites, the activity of secreted β-glucuronidase is enhanced, leading to increased deconjugation of quercetin glucuronides. plos.org This localized release of the more biologically active quercetin aglycone from its glucuronide conjugate is thought to be a mechanism by which dietary flavonoids can exert their effects at specific sites of inflammation. plos.orgnih.gov The inhibition of β-glucuronidase during tissue sample processing is crucial to prevent the artificial inflation of quercetin aglycone levels. escholarship.org

Elimination Pathways

The elimination of quercetin 3-O-glucuronide (Q3G) from the body is a complex process involving multiple routes, primarily renal and biliary excretion. Following its formation, Q3G and other quercetin metabolites circulate in the plasma, with a significant portion bound to proteins like albumin frontiersin.org. The unbound fraction is available for elimination.

Urinary excretion is a significant pathway for the elimination of quercetin metabolites. Studies in humans have shown that urinary excretion can account for 20% to 60% of the total ingested quercetin frontiersin.orgnih.gov. The profile of metabolites in urine is distinct from that in plasma, indicating substantial renal processing cambridge.org. The primary quercetin metabolites found in human urine include quercetin monoglucuronide sulfates, methylated quercetin monoglucuronides, and quercetin diglucuronide frontiersin.orgnih.gov. Quercetin 3-O-glucuronide itself is also detected in urine, though its concentration can be low or absent in plasma, suggesting it is either rapidly cleared by the kidneys or further metabolized before excretion cambridge.org. The elimination half-life of quercetin-3-glucuronide has been reported to be approximately 2.33 hours cambridge.org.

The transport of quercetin glucuronides into renal tubular cells is mediated by specific transporters. Organic Anion Transporters (OATs), particularly OAT3, have a high affinity for quercetin 3'-O-glucuronide, while Q3G is a weaker substrate for OAT1 and OAT3 nih.gov. Once inside the tubular cells, these metabolites can be effluxed into the urine by transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) located on the apical membrane nih.govmdpi.com.

Biliary excretion represents another crucial elimination route, contributing to the enterohepatic recirculation of flavonoids. Research indicates that biliary excretion is a highly efficient in vivo clearance mechanism for enterically or extrahepatically produced flavonoid glucuronides nih.gov. In some cases, over 60% of enterically-derived flavonoid glucuronides are targeted for direct biliary excretion nih.gov. This process allows the glucuronides to be excreted into the bile, re-enter the intestine, and potentially be reabsorbed after hydrolysis by gut microbiota, which can prolong their presence in the body nih.govrsc.org. In rats, after intestinal perfusion with quercetin glucosides, quercetin metabolites, including glucuronides, were rapidly excreted into the bile cambridge.orgresearchgate.net.

Table 1: Major Urinary Metabolites of Quercetin

| Metabolite Class | Specific Examples | Reference |

| Monoglucuronide Sulfates | Quercetin monoglucuronide sulfates | frontiersin.orgnih.gov |

| Methylated Glucuronides | Methylated quercetin monoglucuronides | frontiersin.orgnih.gov |

| Diglucuronides | Quercetin diglucuronide | frontiersin.orgnih.govcambridge.org |

| Glucuronides | Quercetin-3-O-glucuronide | cambridge.org |

Blood-Brain Barrier Permeability and Brain Accumulation

The ability of quercetin 3-O-glucuronide to cross the blood-brain barrier (BBB) is a critical factor for its potential neuroprotective effects. Several studies have provided evidence that Q3G can indeed penetrate the BBB and accumulate in the brain nih.govmdpi.comresearchgate.netmdpi.com.

Research suggests that Q3G may pass through the blood-cerebrospinal fluid (CSF) barrier nih.govmdpi.com. Immunohistochemical analysis has shown significant immunoreactivity for Q3G in the epithelial cells of the choroid plexus, a key component of the blood-CSF barrier nih.gov. This indicates a potential route for entry into the central nervous system.

Once within the brain, Q3G has been observed to accumulate in specific cell types, notably in macrophages and microglia nih.gov. This cellular accumulation has been reproduced in vitro in macrophage-like and microglial cell lines nih.gov. An important finding is that within these brain cells, Q3G can be deconjugated back to its bioactive aglycone form, quercetin nih.gov. This deconjugation is significant because the aglycone form is often considered more biologically active.

The mechanisms by which Q3G crosses the BBB are believed to involve specific transport proteins. While passive diffusion may play a role, the involvement of transporters is likely crucial for this polar metabolite researchgate.net. Studies suggest that influx transporters, such as certain Organic Anion Transporters (OATs), may facilitate its entry nih.gov. Conversely, efflux transporters like P-glycoprotein (P-gp) and MRPs, which are present at the BBB, actively pump substrates out of the brain core.ac.uk. The ability of quercetin and its metabolites to inhibit these efflux transporters could enhance their own accumulation and that of other compounds in the brain core.ac.ukspandidos-publications.comsolvobiotech.com. The permeability of glucuronide conjugates across in vitro BBB models has been described as moderate, suggesting some capacity for diffusion solvobiotech.com.

Table 2: Transporters Involved in the Disposition of Quercetin 3-O-glucuronide and Other Quercetin Metabolites

| Transporter Family | Transporter | Role in Disposition | Location | Reference |

| Organic Anion Transporters (OATs) | OAT1, OAT3 | Renal uptake from blood | Kidney (Basolateral membrane) | frontiersin.orgnih.gov |

| ATP-Binding Cassette (ABC) Transporters | MRP2 | Efflux into urine and bile | Kidney, Liver (Apical membrane) | nih.govspandidos-publications.com |

| ATP-Binding Cassette (ABC) Transporters | BCRP | Efflux into urine | Kidney (Apical membrane) | nih.govspandidos-publications.com |

| ATP-Binding Cassette (ABC) Transporters | P-glycoprotein (P-gp) | Efflux at the blood-brain barrier | Blood-Brain Barrier | core.ac.ukspandidos-publications.com |

Biological Activities and Therapeutic Potential: Mechanistic Insights

Neuroprotective and Neuromodulatory Effects

Quercetin (B1663063) 3-O-glucuronide (Q3G), a key metabolite of quercetin, has demonstrated significant neuroprotective and neuromodulatory activities. As a brain-targeted metabolite, it has been identified as a compound capable of modulating multiple independent disease-modifying mechanisms associated with Alzheimer's Disease (AD) nih.govresearchgate.net. Research indicates that Q3G can cross the blood-brain barrier and exert its effects directly within the central nervous system glpbio.com. Its therapeutic potential stems from its ability to influence cognitive processes, interfere with the pathological hallmarks of AD, and mitigate neuroinflammation and oxidative damage in neural tissues.

Quercetin 3-O-glucuronide has been shown to positively impact synaptic plasticity and cognitive deficits. In preclinical models, treatment with Q3G significantly improved deficits in hippocampal basal synaptic transmission and long-term potentiation, which are cellular mechanisms underlying learning and memory nih.govresearchgate.netnih.gov. Studies using mice with AD-like pathology induced by amyloid-β (Aβ) 1-42 injections found that Q3G could reverse the resulting cognitive impairment nih.gov. The compound helps restore levels of CREB (cAMP response element-binding protein) and BDNF (brain-derived neurotrophic factor) in the hippocampus, both of which are crucial for synaptic function and cognitive health nih.gov. These effects are potentially mediated through the activation of signaling pathways such as the c-Jun N-terminal kinases (JNK) and the mitogen-activated protein kinase (MAPK) pathways researchgate.netnih.gov.

Table 1: Effects of Quercetin 3-O-glucuronide on Cognitive and Synaptic Functions

| Parameter | Observed Effect | Model System | Supporting Evidence |

| Cognitive Impairment | Reversal of Aβ₁₋₄₂-induced cognitive deficits. | Aβ₁₋₄₂-injected mice | nih.gov |

| Hippocampal Synaptic Transmission | Significant improvement in deficits. | Alzheimer's Disease models | nih.govresearchgate.netnih.gov |

| Long-Term Potentiation (LTP) | Significant improvement in deficits. | Alzheimer's Disease models | nih.govresearchgate.netnih.gov |

| CREB and BDNF Levels | Restoration of levels in the hippocampus. | Aβ₁₋₄₂-injected mice | nih.gov |

A primary mechanism of Quercetin 3-O-glucuronide's neuroprotective action is its ability to inhibit the production of Aβ peptides. In studies using primary corticohippocampal neuron cultures from the Tg2576 AD mouse model, treatment with Q3G significantly attenuated the generation of Aβ peptides nih.govresearchgate.netglpbio.comnih.gov. The inhibitory effect on Aβ generation was found to be dose-responsive, with higher concentrations of Q3G leading to greater reductions in Aβ levels nih.gov. This suggests that Q3G can directly interfere with the amyloidogenic processing of the amyloid precursor protein (APP).

Beyond reducing Aβ generation, Quercetin 3-O-glucuronide also disrupts the aggregation of Aβ peptides into neurotoxic forms nih.govnih.gov. In vitro analyses using photo-induced cross-linking of unmodified proteins (PICUP) have demonstrated that Q3G is capable of interfering with the initial protein-protein interactions of both Aβ₁₋₄₀ and Aβ₁₋₄₂ nih.govresearchgate.netglpbio.comnih.gov. This interference is critical because it disrupts the assembly of Aβ monomers into the small, soluble oligomeric species that are considered to be the most neurotoxic forms of amyloid-β nih.gov.

Table 2: Research Findings on Quercetin 3-O-glucuronide's Impact on Amyloid-β

| Mechanism | Specific Finding | Method/Model | Reference |

| Aβ Peptide Generation | Significantly reduced the generation of Aβ peptides in a dose-responsive manner. | Tg2576 primary neuron cultures | nih.govresearchgate.netnih.gov |

| Aβ Aggregation | Interferes with the initial protein-protein interaction of Aβ₁₋₄₀ and Aβ₁₋₄₂. | In vitro PICUP assay | nih.govresearchgate.netglpbio.comnih.gov |

| Aβ Accumulation | Ameliorates Aβ accumulation in the brain. | Aβ₁₋₄₂-injected mice | nih.gov |

Hyperphosphorylation of the tau protein is another key pathological feature of Alzheimer's disease. Research has shown that Quercetin 3-O-glucuronide can effectively regulate this process. In mouse models, Q3G treatment ameliorated the accumulation of hyperphosphorylated tau in the hippocampus nih.gov. The underlying mechanism appears to be linked to the suppression of endoplasmic reticulum (ER) stress cabidigitallibrary.orgdoaj.orgresearchgate.net. By reducing ER stress, Q3G decreases the phosphorylation of key signaling molecules like IRE1α and PERK, which ultimately leads to an attenuation of tau phosphorylation cabidigitallibrary.orgresearchgate.net.

Quercetin 3-O-glucuronide exerts potent anti-inflammatory and antioxidant effects in the brain. In Aβ₁₋₄₂-injected mice, Q3G was found to attenuate neuroinflammation nih.gov. Its mechanism involves the suppression of ER stress, which in turn inhibits the activation of the NLRP3 inflammasome, a key component of the inflammatory response cabidigitallibrary.orgresearchgate.net. Furthermore, Q3G demonstrates direct antioxidant activity glpbio.com. It has been shown to suppress the generation of reactive oxygen species (ROS) and protect against the consumption of endogenous antioxidants in human plasma low-density lipoprotein, indicating its capacity to mitigate oxidative stress in neural environments glpbio.com.

Promotion of Neurogenesis and Neural Stem Cell Proliferation/Migration

Quercetin 3-O-glucuronide (Q3GA), a primary metabolite of quercetin found in plasma and the brain, has demonstrated a positive role in neurogenesis. nih.gov It actively promotes the proliferation and migration of neural stem cells (NSCs), suggesting its therapeutic potential in neurodegenerative conditions. nih.gov

The neurogenic effects of quercetin 3-O-glucuronide are significantly mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. nih.govacs.org In vitro studies on the hippocampal cell line HT22 showed that treatment with Q3GA led to a notable upregulation of PI3K/Akt levels. nih.govacs.org Further research has confirmed that Q3GA increases the phosphorylation of Akt, a key step in this signaling cascade. nih.gov The inhibition of the PI3K/Akt pathway with specific inhibitors, such as LY294002, was found to reverse the Q3GA-induced proliferation and expression of cyclin D1, confirming the pathway's critical role. nih.gov This activation is crucial for promoting the viability and proliferation of neural stem cells, in contrast to its parent compound, quercetin, which has been shown to decrease Akt phosphorylation in NSC cultures. nih.gov

Table 1: Effect of Quercetin 3-O-glucuronide on PI3K/Akt Pathway Components

| Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|

| HT22 | Quercetin 3-O-glucuronide (Q3GA) | Upregulated PI3K/Akt levels | nih.govacs.org |

| Human Embryonic NSCs | Quercetin 3-O-glucuronide (Q3GA) | Increased Akt phosphorylation, Increased cyclin D1 expression | nih.gov |

| Human Embryonic NSCs | Q3GA + LY294002 (PI3K inhibitor) | Reversed Q3GA-induced Akt phosphorylation and cyclin D1 expression | nih.gov |

The promotion of neurogenesis by quercetin 3-O-glucuronide is also linked to the upregulation of Tropomyosin Receptor Kinase (Trk) receptors. nih.govacs.org Studies involving the HT22 hippocampal cell line treated with Q3GA revealed significantly upregulated Trk receptor levels alongside neurite growth. nih.govacs.org Trk receptors are critical for neuronal survival and differentiation, and their activation by neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) is a key aspect of neurogenesis. The ability of Q3GA to enhance Trk receptor levels suggests a mechanism by which it sensitizes neural cells to the effects of neurotrophic factors, thereby promoting neuronal development. nih.gov

Quercetin 3-O-glucuronide has been shown to positively influence levels of cAMP-response element-binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF), two critical molecules in neurogenesis and synaptic plasticity. nih.govnih.gov In vitro studies demonstrated that Q3GA increased the protein secretion of BDNF in neural stem cells. nih.gov The blockade of BDNF with an anti-BDNF antibody was shown to reverse the proliferative effects of Q3GA, highlighting the essential role of BDNF in its mechanism of action. nih.gov While direct studies on Q3GA's effect on CREB are part of the broader research on quercetin and its derivatives, the modulation of the BDNF pathway is a key finding. nih.gov Quercetin derivatives are known to enhance the expression of both CREB and BDNF genes, which is crucial for their neurogenic activities. researchgate.netmnba-journal.com

Anti-inflammatory Actions

Quercetin 3-O-glucuronide exhibits significant anti-inflammatory properties through various mechanisms, including the inhibition of inflammatory mediators and the modulation of key signaling pathways.

Quercetin 3-O-glucuronide is as effective as its parent compound, quercetin, in counteracting inflammation associated with Reactive Oxygen Species (ROS). nih.gov In human umbilical vein endothelial cells stimulated with palmitate, Q3GA was shown to inhibit the overproduction of ROS and restore the mitochondrial membrane potential. nih.gov This demonstrates its protective effect on mitochondrial function through antioxidant actions. nih.gov By mitigating ROS production, Q3GA effectively suppresses ROS-associated inflammation, including the inhibition of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha, through the suppression of IKKβ/NF-κB phosphorylation. nih.gov

Table 2: Anti-inflammatory Effects of Quercetin 3-O-glucuronide via ROS Inhibition

| Cell Model | Inducer | Effect of Quercetin 3-O-glucuronide | Pathway | Reference |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells | Palmitate (PA) | Inhibited ROS overproduction, Restored mitochondrial membrane potential, Inhibited IL-6 and TNF-α production | Suppression of IKKβ/NF-κB phosphorylation | nih.gov |

Quercetin 3-O-glucuronide has been demonstrated to modulate the inflammatory response induced by lipopolysaccharide (LPS), a component of gram-negative bacteria. Specifically, it significantly suppresses the LPS-induced release of nitric oxide (NO) in RAW264.7 macrophage cells. nih.govbiomolther.orgresearchgate.net This inhibition of NO production is a key indicator of its anti-inflammatory activity. nih.govnih.gov The reduction in NO release is accompanied by the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govbiomolther.org Studies show that Q3GA significantly attenuates the LPS-induced expression of the iNOS protein, thereby controlling the inflammatory cascade. nih.govbiomolther.org

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Quercetin 3-O-glucuronide | Q3GA |

| Phosphoinositide 3-kinase | PI3K |

| Protein Kinase B | Akt |

| Tropomyosin Receptor Kinase | Trk |

| cAMP-response element-binding protein | CREB |

| Brain-Derived Neurotrophic Factor | BDNF |

| Reactive Oxygen Species | ROS |

| Lipopolysaccharide | LPS |

| Nitric Oxide | NO |

| Interleukin-6 | IL-6 |

| Tumor Necrosis Factor-alpha | TNF-α |

| Inducible Nitric Oxide Synthase | iNOS |

| IkappaB kinase beta | IKKβ |

| Nuclear factor kappa B | NF-κB |

Interaction with NF-κB and AP-1 Signaling Pathways

Quercetin 3-O-glucuronide (Q-3-G) has been shown to modulate the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. In human keratinocytes and melanoma cells, Q-3-G activates these pathways, leading to anti-inflammatory, antioxidant, moisturizing, and antimelanogenesis effects. This activation involves the increased phosphorylation of key proteins within these cascades.

Specifically, the interaction with the AP-1 pathway is evidenced by the increased phosphorylation of c-Jun, Jun N-terminal kinase (JNK), Mitogen-activated protein kinase (MAPK) kinase 4 (MKK4), and TAK1. In the NF-κB pathway, Q-3-G enhances the phosphorylation of IκBα, IκB kinase (IKK)-α, Akt, and Src. These findings demonstrate that the skin-protective properties of Q-3-G are mediated through the activation of both NF-κB and AP-1 signaling cascades.

Effects on Macrophage Polarization and Function

Quercetin 3-O-glucuronide (Q3GA) plays a significant role in modulating the function of macrophages, key cells in the immune response, by influencing their polarization into different functional phenotypes.

In classically activated (M1) macrophages, which are typically pro-inflammatory, Q3GA does not interfere with their primary defense functions. However, it effectively reduces the transcription of genes involved in inflammation. This includes a downregulation of pro-inflammatory interleukins and enzymes associated with oxidative stress responses.

Conversely, in alternatively activated (M2a) macrophages, which are associated with anti-inflammatory and tissue repair functions, Q3GA enhances their anti-inflammatory characteristics. nih.gov This is achieved through a further downregulation of pro-inflammatory genes. nih.gov By modulating the gene expression profiles of both M1 and M2a macrophages, Q3GA demonstrates a potential to temper inflammatory responses and promote an anti-inflammatory environment. nih.gov

Table 1: Effects of Quercetin 3-O-glucuronide on Macrophage Gene Expression

| Macrophage Type | Effect of Quercetin 3-O-glucuronide | Outcome |

|---|---|---|

| M1 (Classical) | Reduces transcription of pro-inflammatory genes (e.g., interleukins, oxidative stress enzymes). | Modulates immune response under pro-inflammatory conditions. |

| M2a (Alternative) | Enhances anti-inflammatory features by further down-regulating pro-inflammatory genes. | Strengthens anti-inflammatory properties. |

Antioxidant Properties

Suppression of Endogenous Antioxidant Consumption

A key aspect of the antioxidant activity of Quercetin 3-O-glucuronide (Q3GA) is its ability to protect the body's own antioxidant reserves from depletion during oxidative stress. Research has shown that Q3GA can effectively suppress the consumption of endogenous lipophilic antioxidants within human plasma low-density lipoprotein (LDL) when challenged by peroxynitrite, a potent oxidizing agent.

Specifically, Q3GA was found to inhibit the peroxynitrite-induced degradation of lycopene, beta-carotene, and alpha-tocopherol. nih.gov This protective action indicates that dietary quercetin, through its metabolite Q3GA, can help preserve the integrity of the endogenous antioxidant defense system within LDL particles, which is crucial for preventing oxidative modification of lipoproteins. nih.gov

Table 2: Protective Effect of Quercetin 3-O-glucuronide on Endogenous Antioxidants

| Endogenous Antioxidant | Oxidative Challenge | Effect of Quercetin 3-O-glucuronide |

|---|---|---|

| Lycopene | Peroxynitrite | Suppressed consumption |

| Beta-carotene | Peroxynitrite | Suppressed consumption |

| Alpha-tocopherol | Peroxynitrite | Suppressed consumption |

Metabolic Regulation and Anti-Diabetic Effects

Quercetin 3-O-glucuronide demonstrates significant potential in metabolic regulation, particularly in contexts relevant to diabetes. It has been shown to be as effective as its parent compound, quercetin, in ameliorating endothelial insulin (B600854) resistance. This is a critical factor in endothelial dysfunction associated with metabolic diseases. The mechanism involves the inhibition of reactive oxygen species (ROS)-associated inflammation. By mitigating inflammation, quercetin 3-O-glucuronide helps to restore insulin signaling pathways, such as the PI3K/Akt/eNOS pathway, ultimately improving insulin-mediated nitric oxide production and endothelial function. nih.gov

Inhibition of α-Glucosidase Activity and Mechanism of Action

A specific anti-diabetic mechanism of quercetin 3-O-glucuronide (Q3GA) is its ability to inhibit α-glucosidase, an intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can help control postprandial hyperglycemia.

Studies have revealed that Q3GA exhibits a reversible and mixed-mode inhibition of α-glucosidase activity, with a reported half-maximal inhibitory concentration (IC50) value of 108.11 ± 4.61 μM. nih.gov The mechanism of this inhibition is attributed to the spontaneous formation of a complex between Q3GA and the α-glucosidase enzyme. This interaction is primarily driven by non-covalent forces, specifically hydrogen bonding and van der Waals forces. The binding of Q3GA to the enzyme induces conformational changes in its structure and alters the microenvironment of the active site, thereby leading to a reduction in its catalytic activity. nih.gov Molecular docking analyses have further elucidated this interaction, showing how Q3GA fits into the hydrophobic pocket of the enzyme. nih.gov

Table 3: Quercetin 3-O-glucuronide α-Glucosidase Inhibition Profile

| Parameter | Finding |

|---|---|

| Inhibition Type | Reversible, Mixed-mode |

| IC50 Value | 108.11 ± 4.61 μM |

| Driving Forces | Hydrogen bonding, Van der Waals forces |

| Mechanism | Spontaneous formation of a Q3GA-α-glucosidase complex, leading to conformational and microenvironmental changes in the enzyme. |

Suppression of Non-Enzymatic Glycation and Advanced Glycation End Product (AGE) Formation

Non-enzymatic glycation is a process where reducing sugars react with proteins or lipids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes and its complications.

Quercetin 3-O-glucuronide has demonstrated a potent ability to counteract this detrimental process. Research has shown that it effectively suppresses the formation of various glycation products. A study investigating its mechanisms of action revealed that quercetin 3-O-glucuronide strongly inhibits the production of fructosamine, a key intermediate in the glycation process, as well as the ultimate formation of AGEs and 5-hydroxymethylfurfural (B1680220) (5-HMF) nih.gov. Molecular docking analysis from the same study suggested that quercetin 3-O-glucuronide can enter the hydrophobic pocket of proteins like ovalbumin, forming hydrogen bonds with amino acid residues, thereby interfering with the glycation process nih.gov.

Table 1: Inhibitory Effects of Quercetin 3-O-glucuronide on Glycation Products

| Glycation Product | Effect of Quercetin 3-O-glucuronide | Reference |

| Fructosamine | Strong suppression | nih.gov |

| Advanced Glycation End Products (AGEs) | Strong suppression | nih.gov |

| 5-Hydroxymethylfurfural (5-HMF) | Strong suppression | nih.gov |

Regulation of Insulin Signaling and Endothelial Function

Endothelial dysfunction, characterized by impaired insulin signaling, is a critical factor in the development of cardiovascular diseases, particularly in the context of metabolic disorders like diabetes. Quercetin 3-O-glucuronide has emerged as a significant regulator of endothelial function and insulin sensitivity.

Studies have shown that quercetin 3-O-glucuronide is as effective as its parent compound, quercetin, in mitigating palmitate-induced inflammation and insulin resistance in human umbilical vein endothelial cells nih.govnih.gov. The protective effects are attributed to its ability to inhibit reactive oxygen species (ROS) overproduction and restore mitochondrial membrane potential, thereby protecting mitochondrial function through its antioxidant actions nih.gov. Furthermore, it suppresses ROS-associated inflammation by inhibiting the production of interleukin-6 and tumor necrosis factor-α and suppressing IKKβ/NF-κB phosphorylation nih.gov. By mitigating inflammation, quercetin 3-O-glucuronide facilitates insulin PI3K signaling. It achieves this by positively regulating the serine/tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and restoring the downstream activation of Akt/eNOS, which ultimately leads to an increase in insulin-mediated nitric oxide (NO) production nih.gov.

Modulation of C/EBPβ Transcriptional Activity

CCAAT/enhancer-binding protein beta (C/EBPβ) is a transcription factor involved in the regulation of various genes, including those related to apolipoprotein B (apoB), a key component of low-density lipoprotein (LDL) cholesterol. While direct studies on the effect of quercetin 3-O-glucuronide on C/EBPβ transcriptional activity are limited, research on its parent compound, quercetin, provides valuable insights.

Studies in human intestinal epithelial Caco-2 cells have demonstrated that quercetin can repress the expression of apoB by inhibiting the transcriptional activity of C/EBPβ plos.org. Interestingly, this effect appears to be independent of changes in the mRNA or protein levels of C/EBPβ itself nih.govplos.org. Instead, quercetin is believed to bind to the C/EBPβ protein, thereby interfering with the recruitment of coactivators necessary for gene transcription plos.org. It is noteworthy that when these cells were exposed to quercetin 3-O-glucuronide, which is considered cell-impermeable, no significant change in apoB mRNA was observed, suggesting that the modulation of C/EBPβ activity by quercetin is an intracellular action nih.gov. This highlights the importance of cellular uptake for this specific biological effect.

Nephroprotective Effects

The kidneys are vital organs susceptible to damage from various toxins, including chemotherapeutic agents like cisplatin (B142131). Quercetin 3-O-glucuronide has shown promise as a nephroprotective agent.

Cisplatin is a potent anticancer drug, but its use is often limited by its nephrotoxic side effects, which primarily affect renal tubular cells. Research has identified quercetin 3-O-glucuronide as a key metabolite responsible for the nephroprotective effects observed with quercetin administration plos.orgresearchgate.net.

In studies utilizing cultured renal tubular cell lines (HK-2 and NRK-52E), quercetin 3-O-glucuronide was the only metabolite of quercetin that demonstrated a partial but significant prevention of cisplatin-induced cytotoxicity plos.orgresearchgate.netmdpi.com. Pre-treatment of these cells with quercetin 3-O-glucuronide followed by co-treatment with cisplatin resulted in improved cell viability compared to cells treated with cisplatin alone researchgate.netresearchgate.net. This protective effect was observed through both MTT assays, which measure cell viability, and light microscopy assessment of cell phenotype plos.orgresearchgate.netmdpi.com. In contrast, quercetin itself and other metabolites like quercetin 3-O-glucoside, rutin, tamarixetin, and isorhamnetin (B1672294) did not confer direct cytoprotection in these experimental models researchgate.netresearchgate.net.

The precise mechanisms through which quercetin 3-O-glucuronide exerts its renal protective effects are still being elucidated. However, it is understood that this metabolite can reach the kidney tissue through systemic distribution researchgate.net. The accumulation of metabolites in the kidneys for elimination is a known physiological process, and some glucuronides have been shown to exert biological effects within this organ researchgate.net.

The current hypothesis is that quercetin 3-O-glucuronide exerts a direct cytoprotective effect at the tubular level researchgate.net. It is speculated that the induction of antioxidant defense mechanisms, through the increased expression of antioxidant enzymes, could be involved researchgate.net. The observed partial protection against cisplatin damage suggests that quercetin 3-O-glucuronide can mitigate, but not completely abolish, the toxic effects of the chemotherapeutic agent researchgate.net.

Effects on Sleep Architecture and Quality

Emerging research suggests that quercetin 3-O-glucuronide may also play a role in regulating sleep. This compound has been identified as a key bioactive component in lotus (B1177795) leaf extract, which has been traditionally used for its calming effects.

Studies in rodent models have shown that lotus leaf extract containing quercetin 3-O-glucuronide can enhance both the quantity and quality of sleep ncat.eduwikipedia.orggosset.ai. Specifically, administration of the extract led to a significant increase in sleep duration ncat.edu. Furthermore, electroencephalogram (EEG) analysis revealed an improvement in sleep quality, particularly an increase in the relative power of theta waves during non-rapid eye movement (NREM) sleep wikipedia.org. The sleep-enhancing effects are thought to be mediated through the GABAergic system, as ligand binding assays have shown that quercetin 3-O-glucuronide can bind to GABA-A receptors ncat.eduwikipedia.org.

Table 2: Effects of Quercetin 3-O-glucuronide on Sleep Parameters in Rodent Models

| Sleep Parameter | Observed Effect | Proposed Mechanism | Reference |

| Sleep Duration | Increased | Binding to GABA-A receptors | ncat.eduwikipedia.org |

| Sleep Quality | Enhanced (increased theta wave power) | GABAergic pathway modulation | wikipedia.org |

| Sleep Latency | Decreased | GABAergic pathway modulation | gosset.ai |

Interaction with GABAergic System and GABAA Receptors

Quercetin 3-O-glucuronide (Q3GA) has been identified as a compound that interacts with the GABAergic system, which is a primary inhibitory signaling pathway in the brain. nih.gov Research has demonstrated that Q3GA can enhance sleep by binding to GABA_A receptors. nih.gov A ligand binding assay utilizing [3H]-flumazenil showed that Q3GA, as a component of lotus leaf extract, promotes sleep through its activity at these receptors. nih.gov This interaction suggests a potential mechanism for the sedative and sleep-enhancing properties observed with substances containing this compound. nih.gov The GABA_A receptor is a crucial target for many psychotropic drugs, and the modulatory action of flavonoids like quercetin and its metabolites highlights their potential in neuroscience. nih.govmdpi.com While quercetin itself has been studied for its antagonistic effects on certain GABA_A receptor subunits, its glucuronidated form, Q3GA, demonstrates a pathway for enhancing GABAergic activity. nih.govmdpi.com

Anti-Osteoarthritic Activities

Quercetin 3-O-glucuronide has demonstrated significant potential as a therapeutic agent for osteoarthritis (OA), a degenerative joint disease characterized by cartilage damage. nih.govresearchgate.net Studies have shown that Q3GA can attenuate OA by inhibiting the degradation of the cartilage's extracellular matrix (ECM) and reducing inflammation. nih.govnih.govalps-pharm.co.jp In experimental models, Q3GA has been shown to protect chondrocytes (cartilage cells) and promote cartilage repair. nih.govnih.govrheumatv.com

Inhibition of Cartilage Extracellular Matrix Degradation

A key pathological feature of osteoarthritis is the breakdown of the cartilage extracellular matrix. mdpi.com Research indicates that Quercetin 3-O-glucuronide effectively counteracts this process. In studies involving interleukin-1β (IL-1β)-induced chondrocytes, a common model for studying OA, Q3GA was found to reduce the degradation of the ECM. nih.govrheumatv.com It achieves this by decreasing the expression of inflammatory and ECM-degrading proteins and genes. nih.govresearchgate.netnih.gov Specifically, Q3GA has been shown to inhibit the production of collagenase. nih.govrheumatv.com

The table below summarizes the key findings on the effect of Quercetin 3-O-glucuronide on ECM degradation markers in IL-1β-induced chondrocytes.

| Marker | Effect of Q3GA | Research Finding |

| ADAMTS5 | ▼ | Expression significantly decreased with Q3GA treatment. nih.gov |

| MMP13 | ▼ | Expression significantly decreased with Q3GA treatment. nih.gov |

| MMP3 | ▼ | Expression significantly decreased with Q3GA treatment. nih.gov |

| ACAN (Aggrecan) | ▲ | Expression was increased, indicating reduced degradation. nih.gov |

Attenuation of Joint Inflammation in Osteoarthritis Models

Inflammation is a critical component in the progression of osteoarthritis. Quercetin 3-O-glucuronide has been shown to effectively reduce joint inflammation in OA models. nih.govrheumatv.com In studies using rat primary chondrocytes stimulated with IL-1β, Q3GA administration led to a reduction in the expression of inflammatory proteins and genes. nih.govnih.gov Furthermore, it decreased the levels of nitric oxide (NO) and reactive oxygen species (ROS), which are key mediators of inflammation and cellular damage in OA. nih.govnih.govrheumatv.com In a rat model of OA, intra-articular injections of Q3GA resulted in inhibited cartilage degradation and promoted its repair, demonstrating its anti-inflammatory effects in a living organism. nih.govnih.govrheumatv.com

Involvement of Nrf2/NF-κB Pathways in Cartilage Homeostasis

The protective effects of Quercetin 3-O-glucuronide in osteoarthritis are mediated through its influence on the Nrf2 and NF-κB signaling pathways, which are crucial regulators of oxidative stress and inflammation. researchgate.netmdpi.com The NF-κB pathway is a key driver of the inflammatory processes in OA. nih.gov Research has shown that Q3GA inhibits the activation of the NF-κB pathway. nih.govnih.govrheumatv.com This inhibition is achieved by increasing the nuclear expression of Nrf2, a transcription factor that plays a central role in the antioxidant response. nih.govnih.govrheumatv.com By activating the Nrf2 pathway, Q3GA enhances the cellular defense against oxidative stress, which in turn suppresses NF-κB-mediated inflammation. nih.gov Experiments using Nrf2 siRNA (small interfering RNA) to block Nrf2 expression confirmed that the protective effects of Q3GA on chondrocytes are dependent on this pathway. nih.gov This demonstrates that Q3GA attenuates osteoarthritis by modulating the Nrf2/NF-κB axis to maintain cartilage homeostasis. nih.govresearchgate.netnih.gov

Interaction with Gut Microbiota and Gut-Brain Axis

While direct research on Quercetin 3-O-glucuronide's interaction with the gut microbiota is emerging, extensive studies on its parent compound, quercetin, provide significant insights. Quercetin is known to be transformed by the gut microbiota and subsequently absorbed. frontiersin.orgnih.gov Upon ingestion, quercetin and its glycosides are metabolized in the small intestine and liver, with glucuronidation being a major metabolic step, leading to the formation of Q3GA as a primary circulating metabolite. mdpi.com This interplay suggests that the effects observed with quercetin on the gut microbiota are intrinsically linked to its metabolites. Flavonoids can shape the composition of the gut microbiota, which in turn can produce bioactive metabolites that influence brain function via the gut-brain axis. frontiersin.org

Restoration of Microbiota Dysbiosis

Studies have shown that quercetin can effectively restore gut microbiota dysbiosis, an imbalance in the microbial community. frontiersin.orgnih.govrsc.org In mice treated with antibiotics, quercetin supplementation significantly improved the diversity of the gut bacterial community. rsc.org It has been shown to increase the abundance of beneficial bacteria like Akkermansia and decrease the Firmicutes/Bacteroidetes ratio, which is often associated with obesity. nih.gov By reversing gut microbial dysbiosis, quercetin and its metabolites can improve intestinal barrier function. nih.gov For instance, quercetin treatment has been found to increase the expression of tight junction proteins like ZO-1. nih.gov These findings suggest that quercetin, acting partly through its major metabolite Q3GA, may function as a prebiotic to combat gut dysbiosis. rsc.orgdntb.gov.ua

Modulation of Short-Chain Fatty Acid (SCFA) Production

Quercetin 3-O-glucuronide, a major metabolite of quercetin, interacts with the gut microbiota, which can influence the production of short-chain fatty acids (SCFAs). These fatty acids, primarily acetate (B1210297), propionate, and butyrate, are crucial products of bacterial fermentation of indigestible carbohydrates in the colon. mdpi.comfrontiersin.orgmdpi.com They serve as an energy source for colonocytes and act as signaling molecules with systemic effects. scienceopen.com The biotransformation of quercetin and its glycosides by intestinal bacteria can alter the composition and metabolic output of the gut microbiome, including the synthesis of SCFAs.

Research into the direct effects of quercetin 3-O-glucuronide on SCFA production is specific; however, studies on closely related quercetin glycosides provide significant mechanistic insights. The microbial metabolism of these compounds typically involves the initial cleavage of the sugar moiety, releasing the quercetin aglycone, which is then further degraded into smaller phenolic acids and, in the process, generates SCFAs.

A key study on the anaerobic transformation of quercetin-3-glucoside (B1262563) by human intestinal bacteria identified specific bacterial species and quantified the resulting SCFA production. nih.gov The bacterium Eubacterium ramulus was shown to be capable of degrading the entire flavonoid structure. nih.gov In growing cultures, this organism converted quercetin-3-glucoside into significant amounts of acetate and butyrate, alongside other metabolites like 3,4-dihydroxyphenylacetic acid. nih.gov Phloroglucinol was identified as a transient intermediate in this breakdown process. nih.gov

The fermentation of 5 mM of quercetin-3-glucoside by Eubacterium ramulus yielded the following SCFAs:

| Initial Compound | Bacterium | SCFA Produced | Molar Yield (mM) |

| Quercetin-3-glucoside (5 mM) | Eubacterium ramulus | Acetate | 7.6 +/- 1.0 |

| Quercetin-3-glucoside (5 mM) | Eubacterium ramulus | Butyrate | 4.0 +/- 0.4 |

This table details the specific quantities of short-chain fatty acids produced from the bacterial fermentation of quercetin-3-glucoside. nih.gov

Furthermore, studies using the aglycone, quercetin, have demonstrated its capacity to modulate SCFA levels in animal models. In a rat model of osteoarthritis, treatment with quercetin led to significant changes in the fecal concentrations of acetic acid and propionic acid, partially reversing abnormalities observed in the disease model. nih.gov This suggests that the administration of quercetin can influence the metabolic activity of the gut microbiota, leading to altered SCFA profiles. nih.gov

| Treatment Group | Change in Acetic Acid | Change in Propionic Acid |

| Osteoarthritis (OA) Model vs. Control | Significantly Altered | Significantly Altered |

| Quercetin-Treated OA vs. OA Model | Changes Significantly Abrogated | Changes Significantly Abrogated |

This table summarizes the observed modulatory effects of quercetin on SCFA levels in a rat model of osteoarthritis, where quercetin treatment helped to normalize the altered SCFA profile. nih.gov

While the aforementioned studies focus on quercetin and quercetin-3-glucoside, the metabolic pathways involved—deglycosylation followed by ring fission of the aglycone—are fundamental to flavonoid metabolism by gut bacteria. Therefore, it is highly probable that quercetin 3-O-glucuronide undergoes similar biotransformation in the colon, contributing to the modulation of the gut's metabolic output and an increase in the production of beneficial SCFAs such as acetate and butyrate.

Methodologies for Research and Analysis

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate quercetin (B1663063) 3-O-glucuronide from complex sample matrices, remove interfering substances, and concentrate the analyte.

Liquid-liquid extraction is a fundamental sample clean-up technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. In the context of quercetin 3-O-glucuronide analysis, LLE is often employed as an initial purification step, particularly for plant extracts.

After obtaining a primary extract, for instance by homogenizing plant material in 70% methanol (B129727) and concentrating it to an aqueous phase, LLE can be used for defatting. ipb.pt The concentrated aqueous extract is partitioned against a nonpolar organic solvent, such as n-hexane. ipb.pt This process effectively removes lipids and other nonpolar interfering compounds, which are sequestered in the n-hexane phase, while the more polar quercetin 3-O-glucuronide remains in the aqueous phase. ipb.pt This defatted aqueous fraction can then be subjected to further purification steps. ipb.pt

Solid-phase extraction is a highly effective and widely used technique for sample clean-up and concentration of analytes from a liquid phase. It is particularly advantageous for purifying quercetin 3-O-glucuronide from complex crude extracts, such as those derived from vine leaves. nih.govresearchgate.net A common approach involves using reversed-phase SPE cartridges, like the Discovery® DSC-18 tubes. nih.gov

The SPE procedure for isolating quercetin 3-O-glucuronide typically involves the following steps:

Activation: The cartridge is first activated with methanol (e.g., 5 mL). nih.gov

Conditioning: The stationary phase is then conditioned with distilled water (e.g., 15 mL) to prepare it for the aqueous sample. nih.gov

Sample Loading: The dried and reconstituted sample extract is loaded onto the cartridge. nih.gov

Washing: Interfering substances are removed by washing the cartridge with distilled water (e.g., 10 mL). nih.gov This step is crucial for removing highly polar compounds and components from novel extraction solvents like deep eutectic solvents (DES). nih.gov

Elution: The analyte of interest, quercetin 3-O-glucuronide, is recovered by eluting with an appropriate solvent, such as ethyl acetate (B1210297) (e.g., 5 mL). nih.gov

This SPE-based fractionation provides semipurified fractions that are significantly enriched in quercetin 3-O-glucuronide, making it a favored strategy for selective recovery. nih.gov

Chromatographic and Spectrometric Quantification

Following extraction and purification, various analytical techniques based on chromatography and spectrometry are used for the separation, identification, and precise quantification of quercetin 3-O-glucuronide.

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of flavonoid metabolites. For the separation of quercetin 3-O-glucuronide, reversed-phase columns, particularly C18 chemistry, are commonly utilized. ipb.pt

A typical HPLC system involves a C18 column thermostatted at 35°C. ipb.pt The mobile phase often consists of a gradient elution using two solvents: an acidified aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile. ipb.pt The gradient program is optimized to achieve effective separation from other related flavonoids and metabolites. ipb.pt For instance, in a validated HPLC-MS method, quercetin 3-O-glucuronide was detected with a retention time of 10.53 minutes. peerj.com

For enhanced sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. This powerful technique allows for the accurate quantification of quercetin 3-O-glucuronide in complex biological matrices like human and rat plasma. ucdavis.edunih.gov

UHPLC systems provide faster analysis and higher resolution compared to conventional HPLC. ucdavis.edu When coupled with a mass spectrometer, typically a triple quadrupole or a high-resolution mass analyzer like Quadrupole Time-of-Flight (QTOF), it enables definitive identification and quantification. ucdavis.edunih.gov In MS/MS analysis, specific precursor-to-product ion transitions are monitored. For quercetin 3-O-glucuronide, the precursor ion [M-H]⁻ is at a mass-to-charge ratio (m/z) of 477. mdpi.com Characteristic fragment ions are observed at m/z 301.0354, corresponding to the quercetin aglycone after the loss of the glucuronide moiety, and at m/z 113.0244, corresponding to the glucuronide group itself. ucdavis.edu The Multiple Reaction Monitoring (MRM) mode is often chosen for its high sensitivity in quantitative studies. mdpi.com

| Parameter | Value | Description | Source |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | Commonly used for flavonoids, providing the deprotonated molecule [M-H]⁻. | ucdavis.edu |

| Precursor Ion (m/z) | 477 | Represents the deprotonated molecular ion of quercetin 3-O-glucuronide. | mdpi.com |

| Product Ion (m/z) - Quantification | 300 | Primary fragment ion used for quantification, corresponding to the quercetin aglycone. | mdpi.com |

| Product Ion (m/z) - Confirmation | 301 | A control or confirmation ion. | mdpi.com |

| Characteristic Fragment (m/z) | 113.0244 | Represents the glucuronide moiety. | ucdavis.edu |

HPLC coupled with an Ultraviolet (UV) or Diode Array Detector (DAD) is a robust and widely accessible method for quantifying quercetin 3-O-glucuronide, especially in quality control and standardization of botanical extracts. nih.govresearchgate.net A DAD detector measures absorbance over a range of wavelengths simultaneously, allowing for the determination of the optimal wavelength for detection and providing spectral information that aids in peak identification and purity assessment. ipb.ptnih.gov

A validated HPLC-UVD method for the simultaneous quantification of quercetin 3-O-glucuronide and ellagic acid in Oenothera biennis (common evening primrose) sprout extract demonstrated high specificity, linearity, precision, and accuracy. nih.gov The method showed excellent linearity over a concentration range of 14.625 to 468 μg/mL for quercetin 3-O-glucuronide. nih.gov The high recovery rates and low relative standard deviation values confirm the method's reliability for routine analysis. nih.gov

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 14.625–468 µg/mL | nih.gov |

| Correlation Coefficient (R²) | 1.0000 | nih.gov |

| Limit of Detection (LOD) | 0.486 µg/mL | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 1.472 µg/mL | nih.govresearchgate.net |

| Intra-day Precision (RSD%) | <2% | nih.gov |

| Inter-day Precision (RSD%) | <2% | nih.gov |

| Accuracy (Mean Recovery %) | 102.6% | nih.gov |

Multiple Reaction Monitoring (MRM) Mode for Enhanced Sensitivity

The quantitative analysis of quercetin 3-O-glucuronide in biological and plant matrices is frequently accomplished using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). To achieve high sensitivity and specificity, the Multiple Reaction Monitoring (MRM) mode is often employed. nih.gov This technique enhances the detection of target compounds, even at low concentrations, by monitoring specific precursor-to-product ion transitions.

For the analysis of quercetin 3-O-glucuronide, specific mass transitions are selected. The precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 477 is isolated and fragmented, and specific product ions are monitored. This targeted approach provides greater sensitivity compared to other mass spectrometry techniques. nih.gov

Table 1: MRM Transitions for Quercetin 3-O-glucuronide Detection

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - for Quantification | Product Ion (m/z) - for Control/Confirmation |

|---|---|---|---|

| Quercetin 3-O-glucuronide | 477 | 300 | 301 |

In Vitro Experimental Models

A variety of in vitro models have been utilized to investigate the mechanisms of action of quercetin 3-O-glucuronide at the cellular and molecular level.

Studies using diverse cell lines have provided critical insights into the bioactivity of quercetin 3-O-glucuronide. These models allow for the examination of specific cellular pathways in controlled environments.

Primary Neuron Cultures and Hippocampal Cells: In primary neuron cultures derived from the Tg2576 Alzheimer's disease (AD) mouse model, quercetin 3-O-glucuronide has been shown to significantly decrease the generation of β-amyloid (Aβ) peptides. nih.gov Furthermore, treatment of ex vivo hippocampal slices from aged Tg2576 mice with submicromolar concentrations of the compound rescued deficits in basal synaptic transmission and long-term potentiation (LTP). nih.gov In a different model, quercetin 3-O-glucuronide reversed a scopolamine-induced reduction of Akt phosphorylation in the mouse hippocampus. nih.gov

SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is a common model for neurodegenerative disease research. In an AD cell model using SH-SY5Y cells treated with Aβ₁₋₄₂, quercetin 3-O-glucuronide was found to alleviate apoptosis by interrupting the downstream insulin (B600854) signaling pathway. mdpi.com Another study reported that the metabolite could inhibit the okadaic acid-induced phosphorylation of tau protein in SH-SY5Y cells. nih.gov

HK-2 and NRK-52E Cells: The protective effects of quercetin 3-O-glucuronide have also been assessed in renal cell lines. In both human kidney (HK-2) and normal rat kidney (NRK-52E) tubular cells, quercetin 3-O-glucuronide was the only quercetin metabolite among those tested that partially prevented cisplatin-induced cytotoxicity. caymanchem.com The highest non-toxic concentration of quercetin 3-O-glucuronide was found to be 200 μM in NRK-52E cells. caymanchem.com

Table 2: Summary of Findings from Cell Line Studies on Quercetin 3-O-glucuronide

| Cell Line/Model | Key Findings | Reference |

|---|---|---|

| Primary Neuron Cultures (Tg2576 AD mouse model) | Significantly reduced the generation of β-amyloid (Aβ) peptides. | nih.gov |

| Hippocampal Slices (Tg2576 AD mouse model) | Rescued deficits in basal synaptic transmission and long-term potentiation (LTP). | nih.gov |

| SH-SY5Y (Aβ₁₋₄₂-induced AD model) | Relieved apoptosis by interrupting downstream insulin signaling. | mdpi.com |

| HK-2 and NRK-52E (Cisplatin-induced toxicity model) | Partially prevented cisplatin-induced cytotoxicity. | caymanchem.com |

The interaction of quercetin 3-O-glucuronide with specific enzymes is a key area of investigation.

α-glucosidase: Quercetin 3-O-glucuronide has demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. Research has shown that it exhibits a reversible and mixed-mode inhibition of α-glucosidase activity. chemfaces.com The IC₅₀ value, which represents the concentration required for 50% inhibition, was determined to be 108.11 ± 4.61 μM. chemfaces.com The inhibitory mechanism is attributed to the spontaneous formation of a complex between quercetin 3-O-glucuronide and the enzyme, driven by hydrogen bonding and van der Waals forces, which alters the enzyme's microenvironment and conformation. chemfaces.com

Understanding how quercetin 3-O-glucuronide interacts with key proteins provides insight into its potential therapeutic mechanisms.

Photo-induced Cross-linking of Unmodified Proteins (PICUP) for Aβ: Using the PICUP technique, it was demonstrated that quercetin 3-O-glucuronide can interfere with the initial protein-protein interactions of both Aβ₁₋₄₀ and Aβ₁₋₄₂, a critical step in the formation of neurotoxic oligomeric Aβ species. nih.govnih.gov

Binding to C/EBPβ: Studies have investigated the interaction of quercetin and its metabolites with the CCAAT/enhancer-binding protein β (C/EBPβ), a transcription factor. In vitro experiments using quercetin-conjugated beads revealed that the parent compound, quercetin, binds to C/EBPβ, thereby inhibiting its transcriptional activity. nih.govnih.gov However, when the cell-impermeable quercetin 3-O-glucuronide was applied to Caco-2 cells, no significant change in the target apolipoprotein B mRNA was observed, suggesting the effects of quercetin on C/EBPβ are intracellular and may not be directly initiated by its glucuronidated form on the exterior of the cell. nih.govnih.gov

Ovalbumin: In studies of non-enzymatic glycation, molecular docking analyses have shown that quercetin 3-O-glucuronide can enter the hydrophobic pocket of ovalbumin. chemfaces.com This interaction, which involves the formation of six hydrogen bonds with amino acid residues, was found to affect the glycation process. chemfaces.com

In Vivo Animal Models

In vivo studies, primarily using rodent models, are essential for understanding the physiological effects of quercetin 3-O-glucuronide in a whole-organism context.

The potential neuroprotective effects of quercetin 3-O-glucuronide have been explored in mouse models of neurodegeneration and cognitive impairment.

Alzheimer's Disease-like Mice: In an AD mouse model created by the intracerebroventricular injection of Aβ₁₋₄₂, administration of quercetin 3-O-glucuronide was found to attenuate neuroinflammation and brain insulin resistance. mdpi.com The treatment also led to the amelioration of Aβ accumulation and Tau hyperphosphorylation and restored levels of CREB (cAMP response element-binding protein) and BDNF (brain-derived neurotrotrophic factor) in the hippocampus. mdpi.com In separate studies, quercetin 3-O-glucuronide was identified as a brain-targeted metabolite in rats following oral dosage with a Cabernet Sauvignon red wine, lending support to its potential role in modulating AD-related mechanisms in the brain. nih.gov

Scopolamine-Induced Memory Impairment: In a different model, quercetin 3-O-glucuronide was shown to ameliorate scopolamine-induced memory impairments in mice, further suggesting its potential cognitive benefits. nih.gov

Table 3: Summary of Findings from In Vivo Rodent Models

| Rodent Model | Key Findings for Quercetin 3-O-glucuronide | Reference |

|---|---|---|

| Aβ₁₋₄₂-Induced AD-Like Mice | Attenuated neuroinflammation and brain insulin resistance; ameliorated Aβ accumulation and Tau phosphorylation; restored hippocampal CREB and BDNF levels. | mdpi.com |

| Scopolamine-Induced Memory Impairment in Mice | Ameliorated memory deficits. | nih.gov |

| Rats Orally Dosed with Red Wine | Identified as a select polyphenolic metabolite that accumulates in the brain. | nih.gov |

Models for Organ-Specific Toxicity (e.g., cisplatin (B142131) nephrotoxicity in rats)

The investigation of quercetin 3-O-glucuronide's role in organ-specific toxicity has been explored using in vivo and in vitro models of cisplatin-induced nephrotoxicity. In one study, while intraperitoneal injection of the parent compound quercetin showed protection against cisplatin nephrotoxicity in rats, an oral micellar formulation of quercetin did not ameliorate the acute kidney injury (AKI) induced by cisplatin. nih.govnih.govni.ac.rs This discrepancy led researchers to hypothesize that a metabolic derivative, rather than quercetin itself, might be responsible for the nephroprotective effects observed with intraperitoneal administration. nih.gov